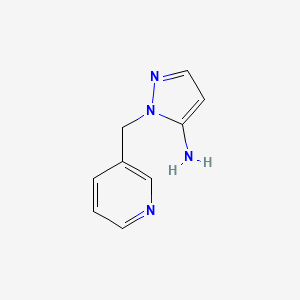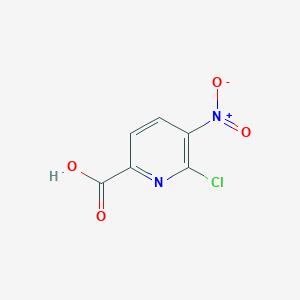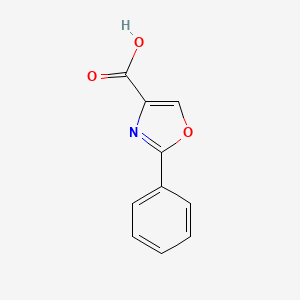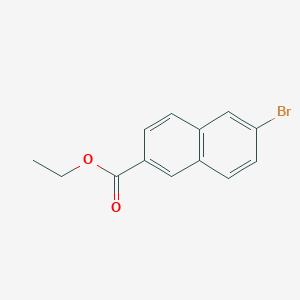
4-(4-Chlorophenyl)benzonitrile
概述
描述
4-(4-Chlorophenyl)benzonitrile is an organic compound with the molecular formula C13H8ClN. It is a white solid that is commonly used as an intermediate in the synthesis of various chemical products. This compound is of significant interest in both academic and industrial settings due to its versatile applications.
准备方法
Synthetic Routes and Reaction Conditions
4-(4-Chlorophenyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzoyl chloride with an alkanesulphonamide and phosphorus pentachloride. The reaction is typically carried out at elevated temperatures ranging from 150°C to 190°C . Another method involves the ammoxidation of 4-chlorotoluene, where the compound is produced by reacting 4-chlorotoluene with ammonia and air .
Industrial Production Methods
In industrial settings, the production of this compound often involves the ammoxidation process due to its efficiency and scalability. This method allows for the continuous production of the compound, making it suitable for large-scale applications.
化学反应分析
Types of Reactions
4-(4-Chlorophenyl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by a nucleophile.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation: The aromatic ring can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong nucleophiles.
Reduction: Lithium aluminum hydride is a common reducing agent used in the reduction of the nitrile group to an amine.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the aromatic ring.
Major Products Formed
Nucleophilic Substitution: The major products are substituted aromatic compounds where the chlorine atom is replaced by the nucleophile.
Reduction: The major product is the corresponding amine.
Oxidation: The major products are oxidized aromatic compounds.
科学研究应用
4-(4-Chlorophenyl)benzonitrile has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-(4-Chlorophenyl)benzonitrile involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile through a two-step mechanism involving the formation of a negatively charged intermediate . In reduction reactions, the nitrile group is converted to an amine through the transfer of electrons from the reducing agent .
相似化合物的比较
4-(4-Chlorophenyl)benzonitrile can be compared with other similar compounds such as:
4-Chlorobenzonitrile: This compound has a similar structure but lacks the additional phenyl group, making it less versatile in certain applications.
4-(4-Methoxyphenyl)benzonitrile: This compound has a methoxy group instead of a chlorine atom, which can affect its reactivity and applications.
The uniqueness of this compound lies in its combination of the chlorophenyl and benzonitrile groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
属性
IUPAC Name |
4-(4-chlorophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLCPRBAOHXYIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362746 | |
| Record name | 4-(4-chlorophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57774-36-4 | |
| Record name | 4′-Chloro[1,1′-biphenyl]-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57774-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-chlorophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide](/img/structure/B1349194.png)

![2-[(4-Ethoxyphenyl)amino]nicotinic acid](/img/structure/B1349201.png)






![5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol](/img/structure/B1349234.png)

